
3-(Diisopropoxyphosphinyloxy)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diisopropoxyphosphinyloxy)-pyridine is an organophosphorus compound that features a pyridine ring substituted with a diisopropoxyphosphinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diisopropoxyphosphinyloxy)-pyridine typically involves the reaction of pyridine with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diisopropoxyphosphinyloxy)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyloxy group to a phosphine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(Diisopropoxyphosphinyloxy)-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diisopropoxyphosphinyloxy)-pyridine involves its interaction with molecular targets through its phosphinyloxy group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pathways involved depend on the specific application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Diethoxyphosphinyloxy)-pyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.
3-(Dimethoxyphosphinyloxy)-pyridine: Contains methoxy groups instead of isopropoxy groups.
Uniqueness
3-(Diisopropoxyphosphinyloxy)-pyridine is unique due to the presence of isopropoxy groups, which can influence its reactivity and physical properties compared to its analogs. This uniqueness can be leveraged in specific applications where the steric and electronic effects of the isopropoxy groups are advantageous.
Properties
CAS No. |
78218-73-2 |
|---|---|
Molecular Formula |
C11H18NO4P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
dipropan-2-yl pyridin-3-yl phosphate |
InChI |
InChI=1S/C11H18NO4P/c1-9(2)14-17(13,15-10(3)4)16-11-6-5-7-12-8-11/h5-10H,1-4H3 |
InChI Key |
ACKRFIVKCUEHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC1=CN=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


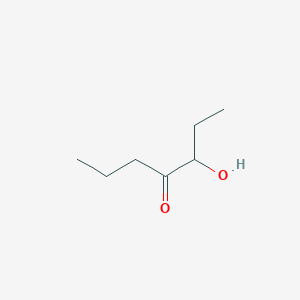
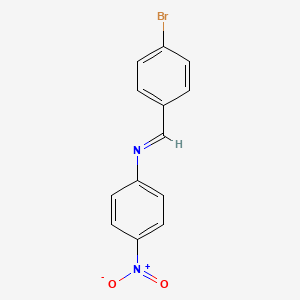
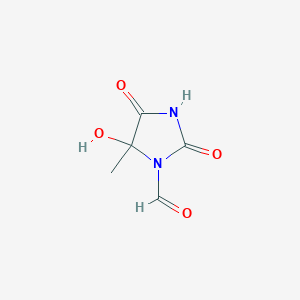
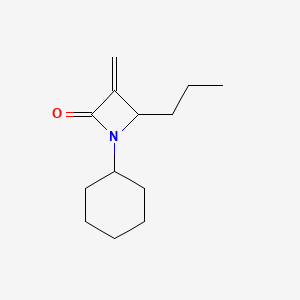
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
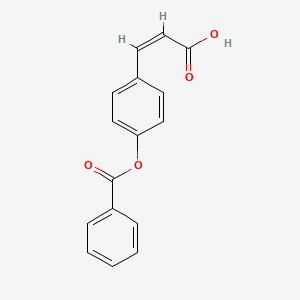
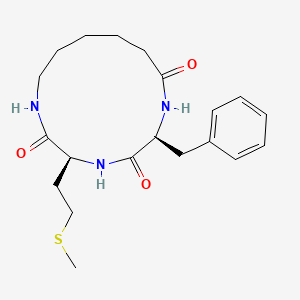
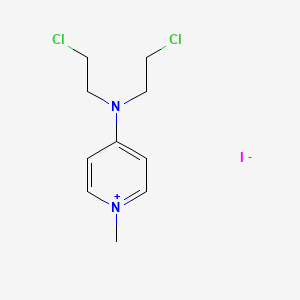
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
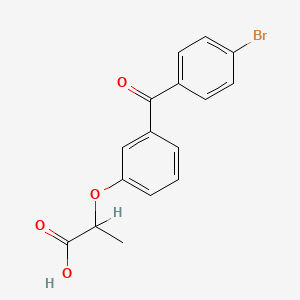
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
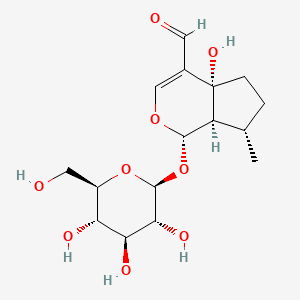
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

